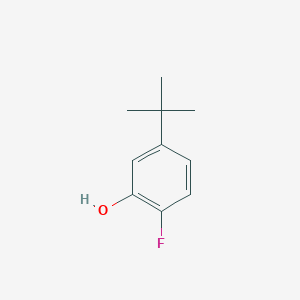













|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([F:12])=[C:9](O)[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].FC1C=CC=CC=1.C(Cl)(C)(C)C>[Cl-].[Al+3].[Cl-].[Cl-].[N+](C)([O-])=O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([F:12])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4.5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=CC(=C(C1)O)F
|
|
Name
|
|
|
Quantity
|
480 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
370 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
16.6 g
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
ranging from about 0° to 2° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for about an additional hour at this temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting 4-t-butyl-fluorobenzene was recovered
|
|
Type
|
ADDITION
|
|
Details
|
by treating the reaction mixture with 150 ml water at 0°-10° C.
|
|
Type
|
WASH
|
|
Details
|
by washing with 5% aqueous NaOH
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was then separated
|
|
Type
|
CUSTOM
|
|
Details
|
collected from about 48°-52° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |